Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride

Description

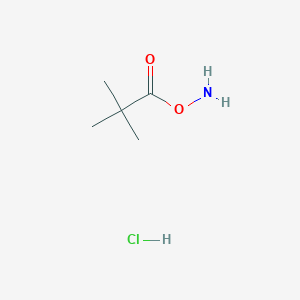

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride is a hydroxylamine derivative featuring a branched ketone-containing substituent (2,2-dimethyl-1-oxopropyl). Consequently, this article focuses on structurally analogous hydroxylamine hydrochloride salts to infer comparative trends.

Properties

IUPAC Name |

amino 2,2-dimethylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-5(2,3)4(7)8-6;/h6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCWNZKBYIQKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546441 | |

| Record name | 1-(Aminooxy)-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35657-35-3 | |

| Record name | 1-(Aminooxy)-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride can be synthesized through the reaction of hydroxylamine with 2,2-dimethyl-1-oxopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oximes, nitroso compounds.

Reduction: Amines.

Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Organic Synthesis

Hydroxylamine Derivatives : Hydroxylamine derivatives are crucial in organic synthesis, particularly in the formation of amides and nitriles. Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride is utilized as a reagent in the synthesis of Weinreb amides, which are valuable intermediates in the preparation of complex molecules.

Example Reaction :

A typical reaction involves the addition of hydroxylamine to acryloyl chloride in the presence of a base like sodium bicarbonate. This reaction yields Weinreb amides with significant efficiency. For instance, a study reported a yield of 65% when reacting hydroxylamine with acryloyl chloride under controlled conditions .

Pharmaceutical Development

Drug Synthesis : Hydroxylamine derivatives play a pivotal role in synthesizing various pharmaceuticals. They are often involved in modifying existing drug structures to enhance efficacy or reduce side effects.

Case Study : A patent details the use of hydroxylamine derivatives in synthesizing nucleic acid analogs. These compounds can be incorporated into oligonucleotides for therapeutic applications, highlighting their importance in gene therapy and molecular biology .

Biochemical Research

Enzyme Inhibition Studies : Hydroxylamine compounds have been investigated for their potential as enzyme inhibitors. Their ability to modify amino acid residues in enzymes makes them useful tools for studying enzyme mechanisms and functions.

Research Findings : Studies have shown that hydroxylamine can selectively inhibit certain enzymes involved in metabolic pathways. For example, its application in inhibiting cytochrome P450 enzymes has been documented, providing insights into drug metabolism and toxicity .

Data Table: Applications Summary

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can interact with electrophilic centers in molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares hydroxylamine hydrochloride derivatives with varying substituents, emphasizing molecular properties, applications, and reactivity differences. Data are synthesized from peer-reviewed catalogs, patents, and safety reports.

Substituent Diversity and Key Properties

Reactivity and Functional Group Influence

- Electron-Withdrawing Groups : The pentafluorobenzyl group () enhances electrophilicity, making it suitable for derivatizing carbonyl compounds in analytical chemistry .

- Silicon-Based Substituents: The trimethylsilylethyl group () improves lipophilicity, facilitating reactions in non-polar solvents or protecting amine functionalities .

- Propargyl Groups : The 1-phenyl-2-propynyl substituent () enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloadditions .

Notes and Limitations

Absence of Target Compound Data : Direct data on Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride (e.g., CAS RN, synthesis protocols) are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.

Synthetic Utility : Fluorinated and silylated derivatives dominate analytical and industrial applications, while smaller alkyl groups (e.g., tert-butyl) are favored in medicinal chemistry for metabolic stability .

Biological Activity

Hydroxylamine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a hydroxylamine derivative characterized by the presence of a 2,2-dimethyl-1-oxopropyl group. This structure enhances its reactivity and biological activity compared to simple hydroxylamines.

Hydroxylamine compounds typically act as reducing agents and can modify various biological molecules. The specific mechanism of action for this compound involves:

- Reduction of Nitro Compounds : Hydroxylamines can reduce nitro groups to amines, which is crucial in the metabolism of certain drugs and xenobiotics.

- Inhibition of Enzymatic Activity : This compound may inhibit enzymes such as cytochrome P450s, affecting drug metabolism and leading to altered pharmacokinetics.

Pharmacological Effects

Research indicates several pharmacological effects associated with Hydroxylamine derivatives:

- Antimicrobial Activity : Hydroxylamines exhibit antibacterial properties against various pathogens. A study demonstrated that hydroxylamine derivatives could disrupt bacterial cell membranes, leading to cell lysis .

- Antioxidant Properties : Hydroxylamines can scavenge free radicals, providing protective effects against oxidative stress-related diseases .

- Cytotoxicity : Some studies have reported that hydroxylamine derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several hydroxylamine derivatives against foodborne pathogens. The results showed that this compound significantly inhibited the growth of E. coli and Salmonella spp., suggesting its potential as a food preservative .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound effectively reduced oxidative stress in human cell lines. The compound decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its antioxidant capacity .

Data Table: Biological Activities of Hydroxylamine Derivatives

Q & A

Basic: What are the standard synthetic routes for preparing Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride, and what analytical techniques are used to confirm its purity?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions between hydroxylamine hydrochloride and ketone derivatives under acidic or neutral conditions. For example, hydroxylamine hydrochloride reacts with α,β-unsaturated ketones (e.g., chalcones) to form isoxazoline derivatives, as demonstrated in halogenated isoxazoline syntheses . Purity is confirmed using HPLC (high-performance liquid chromatography) with pharmacopeial standards (e.g., USP guidelines) and spectrophotometric assays (e.g., UV-Vis at 254 nm for detecting aromatic byproducts) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while elemental analysis (EA) validates stoichiometric ratios .

Basic: How is this compound characterized using spectroscopic methods, and what challenges arise in interpreting NMR or IR data?

Methodological Answer:

- NMR : H and C NMR are used to confirm the structure, with emphasis on resolving peaks for the dimethyl-oxopropyl group (δ 1.2–1.5 ppm for methyl protons) and the hydroxylamine moiety (broad singlet near δ 5.5 ppm). Challenges include signal splitting due to rotameric conformations of the oxopropyl group and paramagnetic impurities affecting baseline noise .

- IR : Stretching vibrations for the carbonyl group (C=O, ~1700 cm) and N–O bonds (~930 cm) are key. Overlap with HCl absorption bands (e.g., 2400–3000 cm) requires careful baseline correction .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragments, though hydrochloride salts may require derivatization to avoid matrix interference .

Advanced: How can reaction conditions be optimized to improve yields when synthesizing derivatives of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) improve cyclocondensation kinetics. Evidence from isoxazoline syntheses shows ethanol increases yields by 20% compared to THF .

- Catalysis : Adding catalytic HCl (0.1–1.0 eq.) accelerates reaction rates by protonating carbonyl groups, as seen in chalcone cyclization studies .

- Coupling Agents : For hydroxamic acid derivatives, carbodiimide coupling agents (e.g., EDCI) with HOBt reduce racemization and improve coupling efficiency to 60–80% .

- Temperature Control : Reactions performed at 50–60°C minimize side-product formation (e.g., over-oxidation) while maintaining reasonable reaction times .

Advanced: What strategies mitigate instability during storage of this compound?

Methodological Answer:

- Moisture Control : Store in desiccators with silica gel or under inert gas (N/Ar) to prevent hydrolysis of the hydroxylamine moiety, which generates NH and ketone byproducts .

- Temperature : Long-term stability is achieved at –20°C; room-temperature storage leads to 5–10% degradation over 6 months .

- Light Protection : Amber glass vials prevent photolytic cleavage of the N–O bond, which is accelerated by UV exposure .

- Stabilizers : Co-formulation with antioxidants (e.g., BHT at 0.01% w/w) reduces oxidative degradation during biological assays .

Advanced: How can contradictions in biological assay data be resolved when testing its inhibitory effects (e.g., MAO inhibition vs. platelet aggregation)?

Methodological Answer:

- Dose-Response Validation : Perform IC titrations across multiple concentrations (e.g., 0.1–100 µM) to distinguish nonspecific effects. For MAO inhibition, use radiometric assays with C-tyramine to confirm target specificity .

- Metabolite Interference : Analyze metabolic stability using liver microsomes (e.g., human S9 fraction) to identify active metabolites that may contribute to off-target effects .

- Assay Matrix Controls : Include heparin (10 U/mL) in platelet aggregation assays to prevent false positives from residual EDTA in buffer systems .

- Orthogonal Assays : Confirm MAO-B inhibition via fluorometric Amplex Red assays alongside traditional spectrophotometric methods to rule out assay-specific artifacts .

Advanced: What methodologies are recommended for designing analogs with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the dimethyl-oxopropyl group with cyclobutylmethyl or pentafluorobenzyl moieties to enhance metabolic stability, as demonstrated in hydroxylamine derivative studies .

- Prodrug Strategies : Introduce tert-butyldimethylsilyl (TBS) protecting groups on the hydroxylamine moiety to improve oral bioavailability, followed by in vivo hydrolysis .

- Salt Forms : Screen alternative counterions (e.g., mesylate, tosylate) to optimize solubility and reduce hygroscopicity .

- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to predict binding affinity to target enzymes (e.g., HDACs) and guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.